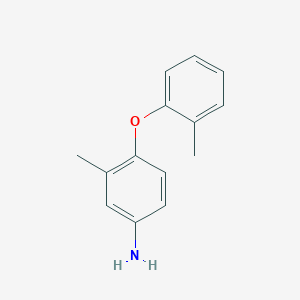

3-Methyl-4-(2-methylphenoxy)aniline

描述

Contextualization of Aniline (B41778) Derivatives in Contemporary Chemical Science

Aniline and its derivatives are foundational compounds in modern organic chemistry, characterized by an amino group (-NH2) attached to a benzene (B151609) ring. ontosight.ai Their significance stems from their versatile reactivity and broad applicability across numerous industries. researchgate.net Historically pivotal in the development of the synthetic dye industry, the role of aniline derivatives has expanded dramatically. Today, they are indispensable intermediates in the manufacturing of pigments, fine chemicals, and polymers, such as polyurethanes. ontosight.airesearchgate.net

In the pharmaceutical sector, the aniline scaffold is a key building block for a wide range of therapeutic agents, including analgesics, antihistamines, and antibacterial drugs. ontosight.ai The amino group's ability to form hydrogen bonds also makes aniline derivatives crucial in the field of supramolecular chemistry, where they are used to construct complex, functional assemblies. researchgate.net The ongoing exploration of new synthetic methodologies, such as metal-free reaction conditions, continues to broaden the accessibility and utility of N-substituted aniline derivatives, underscoring their sustained importance in chemical science. acs.org

Importance of Phenoxy Moieties in Molecular Design

The phenoxy group, an oxygen atom connected to a phenyl ring, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govnih.gov Its incorporation into a molecule's structure is a widely used strategy in drug design due to its profound impact on biological activity. mdpi.com Numerous studies have highlighted the critical role of the terminal phenoxy moiety in a variety of drugs, including antiviral agents, anticancer therapeutics, and compounds targeting neurological disorders. nih.govnih.govmdpi.com

The presence of a phenoxy group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. ontosight.ai For instance, it can affect lipophilicity, which in turn influences how a compound is distributed and absorbed within biological systems. ontosight.aisaudijournals.com The phenoxy moiety is a key component in drugs targeting a diverse range of biological targets, from G-protein coupled receptors (GPCRs) to kinases and nuclear receptors. saudijournals.com The versatility of the phenoxy group, allowing for various substitutions on its phenyl ring, enables chemists to fine-tune the electronic and steric properties of a molecule, facilitating rational drug design and the optimization of therapeutic efficacy. nih.gov

Structural Specificity and Research Rationale for 3-Methyl-4-(2-methylphenoxy)aniline

This compound is a specific aryloxyaniline derivative whose structure suggests a targeted design for research purposes. While detailed research findings on this exact compound are not extensively published, its structural features provide a clear rationale for its synthesis and investigation within the context of organic and medicinal chemistry. As a substituted aniline, it is a valuable building block in organic synthesis, particularly for creating more complex pharmaceutical or agrochemical compounds. guidechem.com

Table 1: Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 860573-00-8 | guidechem.comavantorsciences.com |

| Molecular Formula | C₁₄H₁₅NO | avantorsciences.comcymitquimica.com |

| Molecular Weight | 213.27 g/mol | cymitquimica.com |

| Purity | Min. 95% | avantorsciences.comcymitquimica.com |

Overview of Research Trajectories in Phenoxyaniline (B8288346) Chemistry

Research in the field of phenoxyaniline chemistry is dynamic and primarily directed toward the discovery of new bioactive agents. A major trajectory involves the synthesis of novel phenoxyaniline derivatives and screening them for a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anti-HIV properties. nih.govnih.gov This research is heavily reliant on understanding the structure-activity relationship (SAR), where systematic modifications to the phenoxyaniline core are made to optimize biological potency and selectivity. nih.gov

Another key research direction focuses on computational chemistry and molecular modeling. These in silico methods are used to predict the physicochemical properties and potential biological activities of new phenoxyaniline derivatives before their synthesis, supporting a more rational approach to drug design. saudijournals.comnih.gov For example, computational studies can help predict how different substituents on the aniline or phenoxy rings will affect the molecule's ability to bind to a specific enzyme or receptor. mdpi.com Furthermore, the development of efficient, scalable, and environmentally benign synthetic methods for constructing the aryloxyaniline scaffold remains an active area of investigation, aiming to facilitate the production of these valuable compounds for further study and application. acs.org

Structure

3D Structure

属性

IUPAC Name |

3-methyl-4-(2-methylphenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-10-5-3-4-6-13(10)16-14-8-7-12(15)9-11(14)2/h3-9H,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMJOAOYCGNYUPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC2=C(C=C(C=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches to 3 Methyl 4 2 Methylphenoxy Aniline

Established Conventional Synthesis Routes for Substituted Phenoxyanilines

Traditional methods for synthesizing the core structure of phenoxyanilines have long relied on fundamental organic reactions. These routes, while effective, often necessitate stringent reaction conditions.

Nucleophilic Aromatic Substitution (SNAr) Strategies in Aryl Ether Formation

Nucleophilic aromatic substitution (SNAr) is a primary strategy for constructing the diaryl ether bond (Ar-O-Ar') central to the target molecule. acs.orgwikipedia.org This reaction involves the attack of a nucleophile, typically a phenoxide, on an aromatic ring that is activated by electron-withdrawing groups (EWGs) positioned ortho or para to a suitable leaving group, such as a halide. wikipedia.org

For the synthesis of a precursor to 3-Methyl-4-(2-methylphenoxy)aniline, a plausible SNAr approach involves the reaction of an activated aryl halide with a phenoxide. For instance, 4-fluoro-3-methylnitrobenzene can serve as the electrophilic partner due to the activating effect of the nitro group. This would react with the potassium salt of o-cresol (B1677501) (2-methylphenol) in a polar, high-boiling solvent like dimethylformamide (DMF) or N-methylpyrrolidone (NMP). wikipedia.org The classical variant of this C-O bond formation is known as the Ullmann condensation, which traditionally uses copper or its salts as a catalyst, often at high temperatures. wikipedia.orgorganic-chemistry.org Modern improvements to the Ullmann ether synthesis have introduced soluble copper catalysts and various ligands to facilitate the reaction under milder conditions. wikipedia.orgorganic-chemistry.org

The general mechanism involves the nucleophilic attack of the phenoxide on the carbon atom bearing the leaving group, proceeding through a negatively charged intermediate known as a Meisenheimer complex. fishersci.co.uk Subsequent elimination of the halide leaving group re-establishes aromaticity and yields the diaryl ether. fishersci.co.uk

Table 1: Comparison of SNAr and Ullmann Reaction Conditions for Diaryl Ether Synthesis

| Feature | Conventional SNAr | Ullmann Condensation |

|---|---|---|

| Aryl Halide | Activated by EWG (e.g., -NO₂) | Less dependent on activation, but reactivity is I > Br > Cl |

| Nucleophile | Phenoxide | Phenoxide |

| Catalyst | Often catalyst-free if sufficiently activated nih.gov | Stoichiometric or catalytic copper (e.g., Cu, CuI, CuO) wikipedia.orgresearchgate.net |

| Solvent | Polar aprotic (e.g., DMSO, DMF) fishersci.co.uk | High-boiling polar (e.g., DMF, Nitrobenzene) wikipedia.org |

| Temperature | Elevated, but varies with activation | High temperatures (>200°C), though modern methods are milder wikipedia.org |

Palladium-Catalyzed Cross-Coupling Reactions for Aniline (B41778) Derivatives (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions have transformed the synthesis of complex organic molecules, including aniline derivatives. nih.govacs.org While the Suzuki-Miyaura coupling is renowned for forming C-C bonds, the principles of palladium catalysis are central to the Buchwald-Hartwig amination, a powerful method for forming C-N bonds, and its C-O coupling counterpart, the Buchwald-Hartwig etherification. nih.govwikipedia.orgorganic-chemistry.org

The Buchwald-Hartwig amination allows for the coupling of an aryl halide or pseudohalide with an amine in the presence of a palladium catalyst and a strong base. wikipedia.org This reaction is exceptionally versatile, though its direct application to form the target molecule in one step is complex. acs.org More strategically, a Buchwald-Hartwig etherification can be employed to construct the diaryl ether backbone. This involves coupling an aryl halide (e.g., 4-bromo-1-fluoro-2-methylbenzene) with a protected aminophenol, or more directly, coupling 4-bromo-3-methylaniline (B1294692) with o-cresol. The success of these reactions heavily depends on the choice of palladium catalyst, phosphine (B1218219) ligand, base, and solvent. wuxiapptec.com

The catalytic cycle for these reactions generally involves:

Oxidative Addition : The Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.

Ligand Exchange/Association : The alcohol or amine coordinates to the palladium center.

Deprotonation : A base removes a proton from the coordinated nucleophile.

Reductive Elimination : The C-O or C-N bond is formed, releasing the product and regenerating the Pd(0) catalyst. wikipedia.org

The Suzuki-Miyaura reaction, though primarily for C-C bonds, contributes to the synthesis of complex aniline derivatives by allowing for the modification of precursors. mdpi.comunimib.it For example, it could be used to introduce the methyl group onto an aromatic ring before the key etherification or amination steps. Recently, novel methods have even been developed to repurpose Suzuki-Miyaura partners for formal "oxygenative" cross-coupling to produce diaryl ethers. acs.org

Reductive Pathways for Amine Group Introduction

A crucial step in synthesizing this compound is the introduction of the amine functionality. The most common and reliable method is the reduction of a corresponding nitroarene. youtube.com This strategy involves first synthesizing the diaryl ether intermediate, 4-(2-methylphenoxy)-3-methylnitrobenzene, using methods like SNAr or a palladium-catalyzed etherification. Subsequently, the nitro group (-NO₂) is reduced to an amine group (-NH₂).

This transformation can be achieved using various reducing agents and conditions, offering a high degree of chemoselectivity, which is vital when other functional groups are present. researchgate.netnih.gov

Table 2: Common Reagents for Nitroarene Reduction

| Reagent/System | Conditions | Advantages | Considerations |

|---|---|---|---|

| H₂ gas with Pd/C | Room temperature to moderate heat, atmospheric or higher pressure | Clean reaction, high yield, water is the only byproduct | Requires specialized hydrogenation equipment; may reduce other functional groups (e.g., alkenes) youtube.com |

| Iron (Fe) powder | Acidic conditions (e.g., HCl, Acetic Acid) | Inexpensive, robust, and tolerates many functional groups youtube.comresearchgate.net | Produces a large amount of iron sludge waste |

| Tin(II) Chloride (SnCl₂) | Acidic conditions (e.g., HCl) | Effective for a wide range of substrates | Generates stoichiometric tin waste youtube.com |

| Sodium Borohydride (NaBH₄) | With a catalyst (e.g., Ag/TiO₂, Sb) | Mild conditions, high selectivity nih.gov | Can be expensive; catalyst is often required for efficient reduction |

| Hydrazine Hydrate (N₂H₄·H₂O) | With a catalyst (e.g., Pd/C, FeCl₃) | Effective for reducing halogenated nitroarenes selectively researchgate.netorganic-chemistry.org | Hydrazine is toxic; excess can lead to side reactions |

The choice of method often depends on the scale of the reaction, cost considerations, and the presence of other sensitive functional groups in the molecule. For many lab-scale preparations, catalytic hydrogenation with Pd/C is preferred for its cleanliness and efficiency. researchgate.net

Advanced Synthetic Approaches and Process Optimization

In recent years, synthetic chemistry has increasingly focused on "green" and more efficient methodologies. These advanced approaches aim to reduce reaction times, minimize waste, and lower energy consumption compared to conventional methods.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions, including the synthesis of diaryl ethers. nih.govresearchgate.net By using microwave irradiation, the reaction mixture is heated rapidly and uniformly, which can dramatically reduce reaction times from hours to mere minutes. acs.orgtandfonline.com

For the SNAr-based synthesis of diaryl ethers, microwave assistance has been shown to be highly effective, often proceeding without the need for a metal catalyst. nih.govacs.org For example, the coupling of phenols with electron-deficient aryl halides can be achieved in high yields within 5-10 minutes in a solvent like DMSO. acs.org The high temperatures reached quickly in the microwave are credited with this significant rate acceleration. acs.org This method offers a clean reaction profile with simple workup procedures, often involving just filtration and washing. acs.org

Table 3: Comparison of Conventional vs. Microwave-Assisted SNAr for Diaryl Ether Synthesis

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Several hours (e.g., 8-24 h) fishersci.co.uk | 5-10 minutes acs.orgtandfonline.com |

| Yield | Moderate to good | Good to excellent (often >90%) acs.orgtandfonline.com |

| Catalyst | May require Cu catalyst (Ullmann) | Often catalyst-free nih.gov |

| Side Products | More prevalent due to long reaction times | Minimal, cleaner reaction profile acs.org |

Solvent-Free Reaction Methodologies

Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry by eliminating the environmental and economic costs associated with solvent use, recovery, and disposal. su.se These reactions are often facilitated by grinding the reactants together, sometimes with a solid support, or by using microwave irradiation. nih.govnih.gov

For the synthesis of diaryl ethers and amines, a method using KF/Al₂O₃ as a solid support under solvent-free microwave conditions has proven highly efficient. nih.gov This approach combines the benefits of microwave assistance with the elimination of a solvent, leading to high yields (83-96%) in very short reaction times. The workup is simplified, aligning with the principles of sustainable chemistry. nih.gov These methods are not only environmentally friendly but can also lead to different reactivity and selectivity compared to solution-phase synthesis.

Continuous Flow Reactor Applications for Scalable Synthesis

The transition from traditional batch processing to continuous flow reactor technology presents significant advantages for the scalable synthesis of this compound. Flow chemistry offers enhanced control over reaction parameters, leading to improved yield, selectivity, and safety, particularly for exothermic reactions. chim.it

Continuous manufacturing in micro- and millireactors provides benefits such as rapid mixing, efficient heat transfer, and defined residence times. chim.it This precise control minimizes the formation of byproducts and simplifies downstream processing. chim.itpurkh.com For industrial applications, the scalability of flow reactors is a crucial factor. chim.it Concepts like integrated scale-up systems allow for a seamless transition from laboratory-scale process development to large-scale production. chim.it The use of robust materials like stainless steel or Hastelloy® in millireactors ensures the durability required for industrial settings. chim.it While flow chemistry is not yet universally established, its application is growing, especially for reactions that are difficult to manage in batch reactors. chim.it

Flow reactors can be designed in various configurations, including tube-in-tube reactors which are advantageous for reactions involving gases, and packed-bed reactors for heterogeneous catalysis. unimi.it The high surface-area-to-volume ratio in these reactors facilitates superior heat exchange, which can allow reactions typically requiring cryogenic temperatures in batch to be run at higher temperatures in flow. wiley-vch.de This technology has been successfully applied to various chemical transformations, including those involving hazardous reagents, by enabling their in-situ generation and immediate consumption, thereby enhancing safety. wiley-vch.de The development of continuous flow processes for synthesizing complex molecules and materials, such as metal-organic frameworks (MOFs), highlights the versatility and potential of this technology for producing specialty chemicals with high efficiency and sustainability. rsc.orgrsc.org

Catalytic Systems in the Synthesis of this compound

The synthesis of phenoxyanilines like this compound often relies on catalytic cross-coupling reactions to form the key C-O (ether) or C-N (amine) bonds. The choice of catalyst is critical to achieving high yields and selectivity.

Transition Metal Catalysis (e.g., Palladium Catalysts)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are highly relevant for the formation of the bonds in this compound. nih.gov These reactions have been extensively developed for the construction of C-N and C-O bonds.

The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a powerful method for forming C-N bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction is often favored over the traditional Ullmann condensation due to its milder reaction conditions. Similarly, palladium catalysis is effective for the synthesis of diaryl ethers.

The efficiency of these catalytic systems is highly dependent on the choice of ligand. N-heterocyclic carbenes (NHCs) have emerged as highly effective ancillary ligands in palladium catalysis due to their strong σ-donating properties and the ability to sterically tune the metal center. nih.gov Well-defined Pd(II)-NHC precatalysts are often used to ensure an optimal palladium-to-ligand ratio. nih.gov Research has also explored the use of anilines themselves as weakly coordinating ligands in Pd(II)-NHC catalysis. nih.gov

The Ullmann condensation, traditionally a copper-catalyzed reaction for forming C-O and C-N bonds, often requires harsh conditions. wikipedia.org However, modern advancements have led to the development of palladium-catalyzed versions that proceed under milder conditions. Palladium catalysts, supported by specific ligands, can efficiently catalyze the coupling of amines with aryl halides. researchgate.net For instance, mixtures of palladium precursors like Pd2(dba)3 or Pd(OAc)2 with ligands such as BINAP have been shown to be effective. researchgate.net

| Catalyst System | Reactants | Key Features |

| Pd(II)-NHC Complexes | Aryl Halide, Amine/Phenol (B47542) | Well-defined precatalysts, optimal Pd:ligand ratio, strong σ-donating ligands. nih.gov |

| Pd(OAc)2/BINAP | Aryl Bromide, Amine | Effective for primary and some secondary amines, tolerates various functional groups. researchgate.net |

| Palladium-catalyzed Ullmann-type | Aryl Halide, Amine/Phenol | Milder conditions compared to traditional copper-catalyzed Ullmann reactions. wikipedia.org |

Organocatalysis and Biocatalysis

Organocatalysis , the use of small organic molecules to accelerate chemical reactions, offers a metal-free alternative for synthesis. uni-giessen.debeilstein-journals.org This approach aligns with the principles of green chemistry by avoiding potentially toxic heavy metals. uni-giessen.de While direct applications of organocatalysis for the synthesis of this compound are not extensively documented, the field has developed catalysts for a wide range of transformations, including C-O and C-N bond formation. uni-giessen.de For instance, organocatalytic C-O cross-coupling strategies have been developed for the kinetic resolution of diols. uni-giessen.de

Biocatalysis , which utilizes enzymes to catalyze chemical reactions, is another green and highly selective synthetic tool. nih.gov Enzymes operate under mild conditions and can offer superior regio-, stereo-, and enantioselectivity, often reducing the need for protecting groups and minimizing waste. nih.gov The pharmaceutical industry has increasingly adopted biocatalysis for the synthesis of active pharmaceutical ingredients (APIs). nih.gov While specific enzymes for the direct synthesis of this compound are not prominently reported, biocatalytic methods have been developed for the synthesis of aniline derivatives. For example, horseradish peroxidase has been used to polymerize aniline monomers. rsc.orgresearchgate.net The continuous development in protein engineering is expanding the substrate scope of enzymes, making biocatalysis a competitive tool for synthesizing a wide range of chemical compounds. nih.gov

Heterogeneous Catalysis and Catalyst Reusability

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages in terms of catalyst separation and reusability. This is a key aspect of developing sustainable and cost-effective synthetic processes.

For the synthesis of phenoxyanilines, heterogeneous catalysts can be employed in reactions like the Ullmann condensation. For example, copper nanoparticles (CuNPs) supported on materials like reduced graphene oxide (RGO) and magnetic nanoparticles (Fe3O4) have been used for O-arylation reactions. mdpi.com The magnetic properties of the support allow for easy recovery of the catalyst using an external magnet, enabling its reuse in multiple reaction cycles without significant loss of activity. mdpi.com Similarly, palladium catalysts supported on materials like magnesium-aluminum layered double hydroxide (B78521) (LDH) have been developed for the synthesis of primary anilines from cyclohexanone (B45756) oximes. nih.gov These supported catalysts have demonstrated high activity, selectivity, and excellent reusability over several cycles. nih.gov

The use of heterogeneous catalysts is particularly well-suited for continuous flow reactor systems, where the catalyst can be packed into a column through which the reactants flow. chim.it This setup simplifies product isolation and allows for continuous production without the need for catalyst filtration steps.

Green Chemistry Principles and Sustainable Synthesis of Phenoxyanilines

The development of synthetic routes for compounds like this compound is increasingly guided by the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. unibo.itresearchgate.net

Atom Economy and Waste Minimization in this compound Synthesis

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical transformation by calculating the proportion of reactant atoms that are incorporated into the desired product. sphinxsai.com Syntheses with high atom economy are inherently more sustainable as they generate less waste. sphinxsai.com

In the context of synthesizing this compound, achieving high atom economy involves choosing reaction pathways that minimize the formation of byproducts. For instance, addition reactions are highly atom-economical, while substitution and elimination reactions are less so due to the generation of leaving groups and other byproducts. Catalytic reactions are often preferred over stoichiometric ones because catalysts are used in small amounts and are not consumed in the reaction, leading to less waste. researchgate.net

Waste minimization is a broader concept that encompasses not only atom economy but also the reduction of all waste streams associated with a chemical process, including solvents, reagents, and energy. purkh.comresearchgate.net Strategies for waste minimization in the synthesis of phenoxyanilines include:

Process Optimization: Fine-tuning reaction conditions such as temperature, pressure, and reaction time to maximize yield and selectivity, thereby reducing the formation of impurities that would need to be removed. purkh.com

Solvent Selection and Recycling: Using greener, less hazardous solvents and implementing procedures to recover and reuse solvents. purkh.com

Catalyst Reusability: Employing heterogeneous or recyclable homogeneous catalysts to avoid the generation of metal-containing waste streams. purkh.com

Continuous Processing: Utilizing continuous flow reactors can lead to higher efficiency and less waste compared to batch processes. purkh.com

Utilization of Eco-Friendly Solvents and Reaction Media (e.g., Water as a Solvent)

The principles of green chemistry encourage the use of environmentally benign solvents, with water being the most desirable choice due to its non-toxicity, non-flammability, and abundance. researchgate.net While the synthesis of diaryl ethers has traditionally relied on organic solvents, recent advancements have demonstrated the feasibility of conducting these reactions in aqueous media.

One of the primary methods for forming the diaryl ether bond in this compound is the Ullmann condensation. This reaction typically involves the copper-catalyzed coupling of a phenol with an aryl halide. wikipedia.org The key challenge in using water as a solvent for such reactions is the low solubility of the organic reactants. To overcome this, phase-transfer catalysis (PTC) has emerged as a valuable technique. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase (or a microenvironment where the aryl halide is present), enabling the reaction to proceed. researchgate.net This approach can lead to faster reaction rates, higher yields, and simplified work-up procedures.

For the synthesis of this compound, this would involve the reaction of 4-amino-2-methylphenol (B1329486) with a 2-halotoluene in a biphasic system with water as the bulk solvent. The use of a suitable phase-transfer catalyst would be crucial for the success of this transformation.

Another strategy to enable reactions in water is the use of water-soluble ligands for the copper or palladium catalysts often employed in modern cross-coupling reactions for diaryl ether synthesis. researchgate.net These ligands can help to solubilize the catalytic species in the aqueous phase, promoting the reaction.

While specific examples of the synthesis of this compound in water are not prevalent in the literature, studies on analogous 4-aryloxyanilines have shown promise for these "on-water" methodologies. organic-chemistry.org The table below illustrates hypothetical reaction conditions for the synthesis of a related 4-aryloxyaniline in an aqueous medium, based on general principles and findings for similar compounds.

Table 1: Hypothetical Conditions for Aqueous Phase Synthesis of a 4-Aryloxyaniline

| Parameter | Condition | Rationale |

| Reactants | 4-Aminophenol, Aryl Halide | Model substrates for aryloxyaniline synthesis. |

| Catalyst | Copper(I) salt (e.g., CuI) | Common catalyst for Ullmann-type couplings. wikipedia.org |

| Ligand | Water-soluble phosphine or N,N-dimethylglycine | Enhances catalyst activity and solubility in water. organic-chemistry.org |

| Base | K2CO3 or Cs2CO3 | To deprotonate the phenol. |

| Solvent | Water | Eco-friendly solvent. |

| Phase-Transfer Catalyst | Tetrabutylammonium bromide (TBAB) | Facilitates interfacial reaction. |

| Temperature | 80-120 °C | To overcome activation energy. |

| Reaction Time | 6-24 hours | Dependent on substrate reactivity. |

Other green solvents that could be considered as alternatives to water include ionic liquids and biomass-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which have been explored for diaryl ether synthesis. researchgate.net

Energy Efficiency Considerations in Synthetic Protocols

Energy efficiency is a key principle of green chemistry, aiming to reduce the environmental and economic impact of chemical processes. google.com Traditional methods for synthesizing diaryl ethers often require prolonged heating at high temperatures, leading to significant energy consumption. wikipedia.org Modern synthetic strategies focus on reducing reaction times and temperatures to improve energy efficiency.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. organic-chemistry.org Microwave irradiation provides rapid and uniform heating of the reaction mixture, often leading to dramatic reductions in reaction times from hours to minutes and frequently resulting in higher yields and cleaner reaction profiles. nih.govumass.edu For the synthesis of this compound, employing microwave heating in an Ullmann or a related cross-coupling reaction could significantly reduce the energy input compared to conventional heating methods. researchgate.netscilit.com

The catalyst system also plays a crucial role in the energy efficiency of the synthesis. The development of highly active catalysts, such as those based on palladium with specific ligands or copper nanoparticles, can lower the activation energy of the reaction, allowing it to proceed at lower temperatures and with shorter reaction times. mdpi.com For instance, the use of N,N-dimethylglycine as a ligand in copper-catalyzed Ullmann reactions has been shown to enable the synthesis of diaryl ethers at temperatures as low as 90°C. organic-chemistry.org

The table below provides a comparative overview of conventional versus more energy-efficient approaches that could be applied to the synthesis of this compound.

Table 2: Comparison of Conventional and Energy-Efficient Synthetic Approaches

| Approach | Typical Conditions | Energy Efficiency | Advantages | Disadvantages |

| Conventional Heating | Reflux in high-boiling solvent (e.g., DMF, NMP) for 12-48 h. wikipedia.org | Low | Simple setup. | Long reaction times, high energy consumption. |

| Microwave-Assisted | Sealed vessel, 100-180 °C for 5-30 min. nih.gov | High | Rapid heating, short reaction times, often higher yields. | Requires specialized equipment. |

| Highly Active Catalysis | Lower reaction temperatures (e.g., 80-120 °C) and shorter times (1-12 h). researchgate.net | Medium to High | Milder conditions, broader substrate scope. | Catalysts and ligands can be expensive. |

By combining the use of eco-friendly solvents with energy-efficient techniques like microwave-assisted synthesis and highly active catalysts, the synthesis of this compound can be aligned more closely with the principles of green and sustainable chemistry.

Derivatization Strategies and Applications As Precursors for Advanced Organic Materials

Synthesis of Functionalized Derivatives of 3-Methyl-4-(2-methylphenoxy)aniline

The primary amine of this compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N). The reaction is typically catalyzed by a small amount of acid.

This transformation is a cornerstone of synthetic chemistry, allowing the linkage of the this compound core to a vast range of other molecular fragments, thereby modulating its steric and electronic properties. The imine bond itself can be a functional component or a precursor for further reactions, such as reduction to a secondary amine.

Interactive Table 1: Examples of Schiff Base Synthesis from this compound

| Carbonyl Reactant | Product (Schiff Base) | Potential Application Area |

| Benzaldehyde | N-benzylidene-3-methyl-4-(2-methylphenoxy)aniline | Liquid crystals, chemosensors |

| Salicylaldehyde | 2-(((3-methyl-4-(2-methylphenoxy)phenyl)imino)methyl)phenol | Metal complexation, catalysis |

| 4-Dimethylaminobenzaldehyde | N-(4-(dimethylamino)benzylidene)-3-methyl-4-(2-methylphenoxy)aniline | Nonlinear optics, electrochromic materials |

| Acetophenone | N-(1-phenylethylidene)-3-methyl-4-(2-methylphenoxy)aniline | Chiral ligands (after reduction) |

The aniline (B41778) functionality is a key starting point for the construction of various nitrogen-containing heterocyclic rings. Through multi-component reactions or cyclization strategies, the nitrogen atom can be incorporated into new ring systems, leading to derivatives with significant applications in medicinal chemistry and materials science.

For instance, reactions with 1,3-dicarbonyl compounds can lead to the formation of quinoline (B57606) or benzodiazepine (B76468) derivatives under appropriate conditions. Another approach involves cycloaddition reactions where the aniline derivative acts as a synthon. These synthetic routes open access to a large chemical space of heterocyclic compounds built upon the this compound scaffold. For example, aza-Michael addition reactions can be employed to introduce this aniline derivative into various heterocyclic frameworks. google.com

Beyond direct reactions at the amine group, the aromatic rings of this compound can be further functionalized. Electrophilic aromatic substitution reactions, such as halogenation, nitration, or sulfonation, can introduce additional functional groups, although the directing effects of the existing substituents (amine, methyl, and phenoxy groups) must be considered.

Furthermore, modern cross-coupling reactions offer powerful tools for C-C and C-N bond formation. researchgate.netorganic-chemistry.org For example, palladium-catalyzed methods could be used to arylate the aniline nitrogen or specific positions on the aromatic rings, provided a suitable precursor like a halogenated derivative is prepared. nih.gov Such polyfunctionalized analogues are crucial for creating complex molecular architectures and materials with highly specific functions. Oxidative cross-coupling reactions, often catalyzed by copper, represent another avenue for creating poly-functionalized diaryl ethers from phenolic precursors. nih.gov

Role as a Monomer and Building Block in Polymer Chemistry

The structure of this compound makes it an attractive, albeit monofunctional, building block. To be used as a monomer in step-growth polymerization, it must first be converted into a difunctional or polyfunctional derivative, typically a diamine. A plausible synthetic route to a diamine involves the nitration of the parent compound followed by reduction of the nitro group to a second amine group. This resulting diamine can then serve as a monomer for producing high-performance polymers.

Aromatic diamines are fundamental monomers for the synthesis of high-performance polymers known for their exceptional thermal stability and mechanical strength. A diamine derived from this compound could be reacted with various co-monomers to produce advanced polymers.

Polyamides: Direct polycondensation of the diamine with aromatic diacyl chlorides would yield aromatic polyamides (aramids). The flexible ether linkage and the methyl group in the monomer backbone would be expected to enhance the solubility and processability of the resulting polymer compared to more rigid aramids.

Polyimides: A two-step process is commonly used for polyimide synthesis. dakenchem.comvt.edu The diamine is first reacted with a tetracarboxylic dianhydride (e.g., pyromellitic dianhydride) in a polar aprotic solvent to form a soluble poly(amic acid) precursor. vt.edumdpi.com This precursor is then thermally or chemically treated to induce cyclodehydration, forming the final, highly stable polyimide. dakenchem.commdpi.com The incorporation of the bent, non-coplanar diaryl ether structure is a known strategy to improve the solubility of otherwise intractable polyimides. researchgate.net

Poly(amide-imides) (PAIs): These hybrid polymers combine the excellent mechanical properties of polyamides with the superior thermal stability of polyimides. ntu.edu.twmdpi.com They can be synthesized by reacting the diamine with trimellitic anhydride (B1165640) chloride, which contains both an acid chloride and an anhydride function. This approach allows for a favorable balance of processability and performance. ntu.edu.twresearchgate.net

Interactive Table 2: Polymer Synthesis from a Diamino-Derivative of this compound

| Co-monomer | Polymer Type | Key Polymer Property |

| Terephthaloyl chloride | Polyamide (Aramid) | High strength, improved solubility |

| Pyromellitic dianhydride (PMDA) | Polyimide | High thermal stability, good processability |

| 4,4'-Oxydiphthalic anhydride (ODPA) | Polyimide | Enhanced flexibility and solubility |

| Trimellitic anhydride chloride (TMAC) | Poly(amide-imide) | Balanced thermal stability and mechanical toughness |

The synthesis of polyamides from diamines and diacyl chlorides proceeds via a nucleophilic acyl substitution mechanism. The polymerization to form polyimides is more complex, involving the initial formation of a poly(amic acid) through the nucleophilic attack of the amine on the anhydride's carbonyl carbon. vt.edu The subsequent imidization step is a cyclization-elimination reaction that releases water. One-step methods at high temperatures are also possible for soluble polyimides. vt.edu

Integration into Polymer Semiconductor Monomers and Organic Frameworks

The integration of this compound into polymer semiconductors and organic frameworks represents a promising avenue for the creation of new materials with tailored electronic and porous properties. The inherent characteristics of its diphenyl ether and aniline moieties can be leveraged to design monomers for subsequent polymerization or as organic linkers in the construction of porous frameworks.

The synthesis of monomers for polymer semiconductors would typically involve the introduction of polymerizable groups or the coupling of the aniline derivative with other aromatic systems to extend conjugation. For instance, the amine functionality can be transformed into a more reactive group, such as a diazonium salt, or protected during the introduction of other functionalities like vinyl, ethynyl, or boronic acid/ester groups, which are amenable to polymerization reactions.

In the context of organic frameworks, such as Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs), this compound could serve as a versatile building block. nih.govwikipedia.org The amine group can act as a coordination site for metal ions in MOFs or undergo condensation reactions to form the linking bonds in COFs. nih.govwikipedia.org The non-planar, flexible nature of the diphenyl ether linkage can impart unique topologies and pore environments within the resulting frameworks.

Table 1: Potential Derivatization Reactions for Polymer and Framework Integration

| Reaction Type | Reagents and Conditions | Resulting Functional Group | Potential Application |

| Buchwald-Hartwig Amination | Palladium catalyst, base, Aryl halide | Substituted Di- or Triarylamine | Hole-transporting polymers |

| Sonogashira Coupling | Palladium/Copper catalyst, Alkyne | Ethynyl-substituted aniline | Conjugated polymers |

| Suzuki Coupling | Palladium catalyst, Boronic acid/ester | Biaryl-functionalized aniline | Emissive polymers, MOF linkers |

| Schiff Base Condensation | Aldehyde | Imine | COF synthesis |

The resulting polymers and frameworks could find applications in gas storage and separation, catalysis, and as active layers in electronic devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The precise properties of these materials would be highly dependent on the final macromolecular structure and the nature of the other components involved.

Contributions to the Development of Specialty Organic Materials

The structural features of this compound make it a plausible candidate for the synthesis of various specialty organic materials, including colorants and components for electronic and photonic devices.

Precursors for Dyes and Pigments

Aromatic amines are fundamental precursors in the synthesis of azo dyes, which constitute a large and commercially significant class of colorants. imrpress.comwikipedia.orgnih.gov The synthesis of an azo dye involves the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich aromatic compound. imrpress.comnih.gov

Theoretically, this compound can be readily diazotized using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form the corresponding diazonium salt. This reactive intermediate can then be coupled with various aromatic compounds, such as phenols, anilines, or naphthols, to produce a wide range of azo dyes with different colors. The final color of the dye is determined by the extent of the conjugated system and the nature of the substituents on the aromatic rings.

Table 2: Hypothetical Azo Dyes from this compound

| Coupling Component | Resulting Dye Structure (General) | Predicted Color Range |

| Phenol (B47542) | (C₁₄H₁₄N₂O₂) | Yellow - Orange |

| N,N-Dimethylaniline | (C₂₂H₂₄N₃O) | Orange - Red |

| 2-Naphthol | (C₂₄H₂₀N₂O₂) | Red - Brown |

The diphenyl ether moiety in the resulting dyes could potentially enhance their solubility in organic media and influence their lightfastness and thermal stability. While there are no specific, commercially available dyes reported to be synthesized from this compound, its chemical nature makes it a viable candidate for the development of new colorants.

Materials for Electronic and Photonic Applications

The field of organic electronics and photonics relies on materials with specific properties, such as charge transport capabilities, luminescence, and tunable refractive indices. Diphenyl ether derivatives have been investigated for such applications due to their thermal stability and the electronic communication between the two aromatic rings through the ether linkage.

For instance, polymers derived from this aniline could exhibit hole-transporting properties, making them suitable for use in the hole transport layer (HTL) of OLEDs or as the active layer in OFETs. The non-planar structure imparted by the ether bond might disrupt extensive intermolecular π-π stacking, which could be beneficial for achieving high solubility and forming amorphous films with good morphological stability.

In photonics, the ability to modify the refractive index of a material with light is highly desirable. While not directly studied for this compound, related molecules with donor-acceptor structures have shown photo-induced birefringence, a key property for all-optical switching and data storage. acs.org Derivatization of this compound to introduce electron-withdrawing groups could potentially lead to new photoresponsive materials.

Advanced Spectroscopic Characterization and Computational Chemistry Studies of 3 Methyl 4 2 Methylphenoxy Aniline

Quantum Mechanical and Density Functional Theory (DFT) Investigations

Electronic Structure Analysis (HOMO-LUMO Energies, Molecular Electrostatic Potential)

Computational quantum chemistry provides profound insights into the electronic characteristics of a molecule, which are central to its reactivity and optical properties. Density Functional Theory (DFT) is a powerful tool for this purpose, often used to calculate key electronic parameters.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic behavior of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's chemical stability and reactivity. A smaller energy gap suggests that the molecule is more easily excitable and thus more reactive. For instance, in studies of similar aniline (B41778) derivatives, these energies are calculated to predict charge transfer within the molecule.

The Molecular Electrostatic Potential (MESP) is another vital tool that maps the electrostatic potential onto the electron density surface of a molecule. This creates a color-coded map that reveals the charge distribution. Red regions indicate areas of negative potential, typically associated with lone pairs of electrons on electronegative atoms (like nitrogen or oxygen), and are susceptible to electrophilic attack. Blue regions highlight areas of positive potential, usually around hydrogen atoms, which are prone to nucleophilic attack. This visual representation is invaluable for predicting how a molecule will interact with other molecules and for understanding intermolecular forces.

Table 1: Key Concepts in Electronic Structure Analysis

| Parameter | Description | Significance |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. Higher energy indicates a better electron donor. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. Lower energy indicates a better electron acceptor. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO | A small gap suggests high chemical reactivity and low kinetic stability. A large gap implies high stability. |

| MESP | Molecular Electrostatic Potential | Visualizes the charge distribution on the molecule's surface, predicting sites for electrophilic and nucleophilic attack. |

Prediction of Vibrational Frequencies and Spectroscopic Properties

Theoretical calculations are instrumental in interpreting experimental vibrational spectra, such as those obtained from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. By using computational methods like DFT with appropriate basis sets (e.g., B3LYP/6-31G*), researchers can calculate the vibrational frequencies of a molecule in its ground state. mdpi.com

These calculated frequencies correspond to specific vibrational modes, such as the stretching, bending, and wagging of chemical bonds (e.g., N-H, C-H, C-N, C-O-C). Comparing the theoretical spectrum with the experimental one allows for a precise assignment of the observed absorption bands. nih.gov Often, calculated frequencies are scaled by a specific factor to correct for systematic errors inherent in the computational methods and to achieve better agreement with experimental data. mdpi.comnih.gov This correlative approach is a powerful method for confirming the molecular structure of a newly synthesized compound.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy (E(2)) associated with these interactions. A higher E(2) value indicates a stronger interaction and greater delocalization of electron density.

This analysis is particularly useful for understanding hyperconjugation and intramolecular charge transfer. For example, in aniline derivatives, NBO analysis can reveal the extent of electron delocalization from the lone pair of the nitrogen atom into the aromatic ring or interactions involving the methyl and phenoxy groups. Such analyses have been successfully applied to understand the stability and electronic properties of various complex organic molecules. nih.gov

Global Reactivity Descriptors and Chemical Hardness

Based on the calculated HOMO and LUMO energies, a set of global reactivity descriptors can be derived to quantify the chemical reactivity and stability of a molecule. These descriptors are rooted in conceptual DFT and provide a quantitative basis for the principles of chemical reactivity.

Table 2: Global Reactivity Descriptors

| Descriptor | Formula (using Ionization Potential, I, and Electron Affinity, A) | Significance |

|---|---|---|

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance of a molecule to change its electron configuration. Harder molecules have a larger HOMO-LUMO gap. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | Represents the "escaping tendency" of electrons from a system. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the power of an atom or group to attract electrons. |

| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates how easily the electron cloud can be polarized. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Quantifies the ability of a molecule to act as an electrophile. |

Note: In computational studies, I is approximated by -E(HOMO) and A is approximated by -E(LUMO).

These descriptors are invaluable for comparing the reactivity of different molecules. A molecule with high chemical hardness and low global softness is generally more stable and less reactive.

Correlation and Validation of Experimental Data with Theoretical Predictions

A cornerstone of modern chemical research is the synergy between experimental measurements and theoretical calculations. The validation of computational models is achieved by comparing the predicted data with experimental results.

For instance, the optimized molecular geometry (bond lengths and angles) calculated using DFT can be compared with data from X-ray crystallography if a single crystal of the compound can be obtained. nih.gov Similarly, as mentioned earlier, theoretical vibrational frequencies are correlated with experimental FT-IR and Raman spectra. mdpi.com The electronic properties predicted by calculations, such as the HOMO-LUMO gap, can be correlated with the results from UV-Visible spectroscopy. A strong correlation between the theoretical and experimental data lends confidence to the computational model, which can then be used to predict other properties that are difficult or impossible to measure experimentally. This integrated approach provides a robust and comprehensive understanding of the molecule's structure and behavior.

Information Scarcity for 3-Methyl-4-(2-methylphenoxy)aniline

Following a comprehensive search for scientific literature and data, it has been determined that there is a significant lack of available information regarding the environmental behavior and degradation pathways of the chemical compound this compound.

Specifically, detailed research findings, data for inclusion in tables, and in-depth analysis on the following topics could not be located:

Environmental Fate and Transport Mechanisms: Including its distribution in water, sediment, soil, and air; its sorption and partitioning behavior; and its volatilization potential.

Abiotic and Biotic Degradation Pathways: Including its photolysis and photodegradation mechanisms, as well as its biodegradation by microbial communities.

Without access to peer-reviewed studies, experimental data, or environmental monitoring reports concerning this compound, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the requested outline and quality standards. The creation of content, particularly data tables and detailed research findings, would require speculation, which would compromise the integrity and factual basis of the article.

Therefore, the requested article on the "Environmental Behavior and Degradation Pathways of this compound" cannot be produced at this time due to the absence of foundational scientific data.

Environmental Behavior and Degradation Pathways of 3 Methyl 4 2 Methylphenoxy Aniline

Abiotic and Biotic Degradation Pathways

Chemical Transformation and Hydrolysis

The chemical structure of 3-Methyl-4-(2-methylphenoxy)aniline suggests a relative stability towards hydrolysis under typical environmental pH conditions. The ether linkage in diphenyl ethers is generally resistant to hydrolysis. Similarly, the amide linkage in anilides, which can be considered structurally analogous to the amine group in this compound, shows varying hydrolysis rates depending on pH, but is often slow under neutral conditions.

Chemical transformation in the environment is more likely to be driven by photochemical reactions and microbial degradation rather than simple hydrolysis. The aromatic rings and the amine group are susceptible to attack by photochemically generated reactive species such as hydroxyl radicals in the atmosphere and aquatic environments.

Identification of Environmental Transformation Products

While specific studies identifying the environmental transformation products of this compound are limited, the degradation pathways can be inferred from studies on related compounds like methylated anilines and diphenyl ether herbicides.

The degradation is expected to proceed through several key pathways:

Hydroxylation: The aromatic rings are susceptible to hydroxylation, a common initial step in the microbial degradation of aromatic compounds. This can lead to the formation of various hydroxylated derivatives.

Ether Bond Cleavage: The diphenyl ether bond can be cleaved through microbial action, leading to the formation of 3-methyl-4-aminophenol and 2-methylphenol (o-cresol).

Degradation of Intermediates: The resulting phenols and anilines would then undergo further degradation. For example, catechols are common intermediates in the breakdown of aniline (B41778) and its derivatives, which are then subject to ring cleavage. ca.gov The degradation of cresols in the environment is also well-documented, with biodegradation being the primary removal mechanism in soil and water.

Based on these pathways, the following table outlines potential environmental transformation products of this compound.

| Potential Transformation Product | Formation Pathway |

| Hydroxylated this compound | Hydroxylation of aromatic rings |

| 3-Methyl-4-aminophenol | Cleavage of the ether bond |

| 2-Methylphenol (o-cresol) | Cleavage of the ether bond |

| Catechol derivatives | Further degradation of aniline intermediates |

Environmental Persistence and Potential for Bioaccumulation

Assessment of Half-Lives in Various Environmental Media

Direct experimental data on the half-life of this compound in various environmental media are not available. However, by examining data for structurally similar compounds, an estimation of its persistence can be made. Diphenyl ether herbicides, for example, can exhibit significant persistence in soil, with half-lives ranging from weeks to several months.

The rate of degradation will be highly dependent on environmental conditions such as microbial activity, sunlight intensity, temperature, and pH. In environments with active microbial populations, biodegradation is expected to be the primary degradation pathway, leading to shorter half-lives.

The following table provides a qualitative assessment of the likely persistence of this compound in different environmental compartments based on data for analogous compounds.

| Environmental Compartment | Estimated Persistence | Primary Degradation Pathways |

| Soil | Moderate to High | Biodegradation |

| Water | Low to Moderate | Biodegradation, Photodegradation |

| Air | Low | Photochemical oxidation |

| Sediment | High | Anaerobic biodegradation (slow) |

Analytical Method Development for the Characterization and Quantification of 3 Methyl 4 2 Methylphenoxy Aniline in Complex Research Matrices

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for isolating 3-Methyl-4-(2-methylphenoxy)aniline from interfering components within a sample matrix. The choice between liquid and gas chromatography depends on the analyte's volatility, thermal stability, and the required sensitivity.

Given its polarity and molecular weight, High-Performance Liquid Chromatography (HPLC) is a highly suitable technique for the analysis of this compound. A reverse-phase (RP-HPLC) method would be the primary approach.

Method development would begin with a C18 stationary phase, which is effective for retaining moderately nonpolar compounds. A mobile phase consisting of a mixture of acetonitrile (B52724) and water would be optimized to achieve a suitable retention time and peak shape. The addition of a small percentage of an acid, such as formic acid or phosphoric acid, to the mobile phase is often necessary to suppress the ionization of the amine group, leading to sharper, more symmetrical peaks. For compatibility with mass spectrometry, formic acid is preferred. sielc.com

Validation of the developed HPLC method is critical to ensure its reliability. Key validation parameters would be assessed according to established guidelines.

Table 1: Hypothetical HPLC Method Validation Parameters

| Validation Parameter | Acceptance Criteria | Hypothetical Result |

|---|---|---|

| Linearity (R²) | ≥ 0.999 | 0.9995 |

| Accuracy (% Recovery) | 80-120% | 98.5% - 102.1% |

| Precision (% RSD) | ≤ 2% | < 1.5% |

| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 5 ng/mL |

| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10 | 15 ng/mL |

| Specificity | No interference at analyte retention time | Peak purity confirmed |

This table presents hypothetical data based on typical performance for similar analytical methods.

Gas Chromatography (GC) offers an alternative for the analysis of aniline (B41778) derivatives. epa.gov However, the polarity and low volatility of this compound can present challenges. Direct injection may lead to poor peak shape and thermal degradation in the injector or column. thermofisher.com

To overcome these issues, a derivatization step is often employed prior to GC analysis. This involves converting the polar amine group into a less polar, more volatile derivative. Common derivatizing agents for amines include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride).

For detection, a Flame Ionization Detector (FID) could be used for general-purpose analysis, while a Nitrogen-Phosphorus Detector (NPD) would offer enhanced sensitivity and selectivity for this nitrogen-containing compound. cdc.gov

Table 2: Proposed Gas Chromatography (GC) Method Conditions

| Parameter | Condition |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent) |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Carrier Gas | Helium, constant flow |

| Detector | Nitrogen-Phosphorus Detector (NPD) at 300 °C |

| Derivatization | Optional: Acylation with trifluoroacetic anhydride (B1165640) |

This table outlines proposed starting conditions for GC method development.

Optimization is a crucial phase of method development to ensure robustness and efficiency.

Mobile Phase (HPLC): The ratio of organic solvent (acetonitrile or methanol) to aqueous buffer would be fine-tuned using either an isocratic or gradient elution. Gradient elution, where the solvent composition changes during the run, is often superior for analyzing complex mixtures, as it can improve resolution and reduce analysis time. rsc.org The pH of the mobile phase must be carefully controlled to ensure consistent retention and peak shape of the basic aniline compound.

Stationary Phase: While a standard C18 column is a good starting point, other stationary phases could be explored. A phenyl-hexyl phase might offer alternative selectivity due to π-π interactions with the aromatic rings of the analyte. For challenging separations, mixed-mode columns that combine reverse-phase and ion-exchange properties could provide unique retention mechanisms. thermofisher.com

Detection: For HPLC, a Diode Array Detector (DAD) or Photo Diode Array (PDA) detector is highly advantageous. It allows for the simultaneous acquisition of spectra across a range of wavelengths, which can be used to confirm peak purity and aid in identification by comparing the UV spectrum to that of a known standard. nih.gov The optimal detection wavelength would be determined by analyzing the UV-Vis spectrum of this compound.

Spectrometric and Hybrid Techniques for Enhanced Identification

While chromatographic techniques separate the analyte, spectrometric techniques provide detailed structural information, enabling confident identification and characterization, especially in complex research settings.

Coupling chromatography with mass spectrometry (MS) provides a powerful tool for trace analysis. The high sensitivity and selectivity of MS (B15284909) make it ideal for detecting low concentrations of this compound and its potential metabolites in biological or environmental matrices. rsc.orglcms.cz

LC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for this compound, as it avoids the need for derivatization. nih.gov Using an electrospray ionization (ESI) source in positive ion mode would likely be effective for ionizing the amine functional group. For quantitative studies, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the gold standard. lcms.cz This technique involves monitoring a specific precursor-to-product ion transition, which dramatically reduces background noise and enhances sensitivity.

GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, typically following derivatization, to provide orthogonal confirmation of results. rsc.org Electron ionization (EI) would generate a characteristic fragmentation pattern that can be used as a fingerprint for identification by matching against a spectral library.

These hyphenated techniques are indispensable for metabolite profiling studies, where the goal is to identify the products of biotransformation. Full-scan MS data can be used to find potential metabolites, whose structures can then be proposed based on their mass-to-charge ratios and fragmentation patterns. researchgate.net

Table 3: Illustrative LC-MS/MS Parameters for Quantification

| Parameter | Setting |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | [M+H]⁺ for this compound |

| Product Ion (m/z) | Specific fragment ion (determined by infusion) |

| Collision Energy | Optimized for maximum product ion intensity |

| Dwell Time | 100 ms |

This table provides an example of parameters for a targeted LC-MS/MS method.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for unambiguous structural elucidation. While less sensitive than MS, it provides unparalleled detail about the molecular skeleton. For analytical purposes, a high-purity reference standard of this compound would first be characterized by ¹H and ¹³C NMR to create a definitive spectral signature. rsc.org

In the context of complex mixtures, such as a crude reaction output or a metabolite sample, advanced NMR techniques become invaluable. Techniques like 2D NMR (e.g., COSY, HSQC, HMBC) can help to piece together the structure of unknown impurities or metabolites by revealing connectivity between protons and carbons. While direct NMR analysis of trace components in highly complex matrices is challenging, it can be applied to isolated fractions from preparative chromatography to confirm the identity of unknown compounds.

Method Validation and Application in Research Samples

The validation of an analytical method is a process that demonstrates its suitability for the intended purpose. fda.gov This involves a series of experiments to evaluate the method's performance characteristics, ensuring that it is reliable, reproducible, and accurate for the analysis of this compound in the specified sample types. The validation process adheres to guidelines set by regulatory bodies such as the International Council for Harmonisation (ICH). demarcheiso17025.com

Assessment of Linearity, Accuracy, Precision, Selectivity, and Robustness

A comprehensive validation protocol assesses several key parameters to establish the method's performance.

Linearity: This parameter evaluates the method's ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. For the quantification of this compound, a typical approach involves preparing a series of standard solutions at different concentrations and analyzing them. The response of the analytical instrument, such as a High-Performance Liquid Chromatography (HPLC) system, is then plotted against the known concentrations. The linearity is typically expressed by the correlation coefficient (r²) of the calibration curve. demarcheiso17025.com

Table 1: Hypothetical Linearity Data for this compound Analysis

| Concentration (µg/mL) | Instrument Response (Arbitrary Units) |

|---|---|

| 1.0 | 15,234 |

| 5.0 | 76,170 |

| 10.0 | 151,987 |

| 25.0 | 380,543 |

| 50.0 | 758,991 |

Correlation Coefficient (r²): 0.9998

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often determined by performing recovery studies, where a known amount of this compound is added (spiked) into a blank matrix, and the percentage of the analyte recovered by the method is calculated. iosrphr.org

Table 2: Hypothetical Accuracy (Spike Recovery) Data

| Sample Matrix | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |

|---|---|---|---|

| Environmental Water | 10.0 | 9.8 | 98.0 |

| Synthetic Reaction Mixture | 50.0 | 49.2 | 98.4 |

Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). demarcheiso17025.com

Table 3: Hypothetical Precision Data

| Concentration (µg/mL) | Intra-day RSD (%) (n=6) | Inter-day RSD (%) (n=3 days) |

|---|---|---|

| 10.0 | 1.5 | 2.1 |

Selectivity: Selectivity (or specificity) is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is often demonstrated by analyzing blank and spiked matrix samples to ensure no interfering peaks are present at the retention time of this compound.

Robustness: Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. For an HPLC method, these variations could include changes in mobile phase composition, pH, column temperature, and flow rate. chemmethod.com

Limit of Detection (LoD) and Limit of Quantification (LoQ) Determination

The Limit of Detection (LoD) and Limit of Quantification (LoQ) are crucial performance characteristics, particularly for trace analysis in environmental samples. d-nb.info

Limit of Detection (LoD): The LoD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. A common method for determining the LoD is based on the signal-to-noise ratio, typically a ratio of 3:1. demarcheiso17025.com

Limit of Quantification (LoQ): The LoQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LoQ is often established by a signal-to-noise ratio of 10:1 or by determining the concentration at which the relative standard deviation of replicate measurements is within a specified limit (e.g., <10%). d-nb.info

Table 4: Hypothetical LoD and LoQ for this compound

| Parameter | Value |

|---|---|

| Limit of Detection (LoD) | 0.1 µg/mL |

Mitigation of Matrix Effects and Interferences in Complex Samples

Complex matrices, such as those found in environmental samples (e.g., soil, water) or synthetic reaction mixtures, can significantly impact the analytical results. This is known as the matrix effect, which can cause either suppression or enhancement of the analytical signal. analchemres.org

Several strategies can be employed to mitigate these effects:

Sample Preparation: Advanced sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be optimized to selectively isolate this compound from interfering matrix components.

Matrix-Matched Calibration: To compensate for matrix effects, calibration standards can be prepared in a blank matrix that is representative of the samples being analyzed. This helps to ensure that the calibration curve accurately reflects the analytical behavior of the analyte in the presence of the matrix. analchemres.org

Use of an Internal Standard: An internal standard, a compound with similar chemical and physical properties to the analyte but not present in the sample, can be added to both the standards and samples. The ratio of the analyte response to the internal standard response is then used for quantification, which can correct for variations in sample injection and matrix effects.

Advanced Instrumentation: The use of highly selective detectors, such as tandem mass spectrometry (MS/MS), can significantly reduce interferences by monitoring specific fragmentation patterns of this compound.

Application in Environmental Monitoring and Synthetic Process Control

A validated analytical method for this compound is essential for various applications.

Environmental Monitoring: The method can be used to determine the presence and concentration of this compound in environmental compartments such as water and soil. This is crucial for assessing its potential environmental fate and transport, as well as for any necessary remediation efforts. The low LoD and LoQ achieved through a validated method are critical for detecting trace levels of the compound in the environment.

Synthetic Process Control: In a research or manufacturing setting, the synthesis of this compound requires careful monitoring to optimize reaction conditions and ensure product quality. The validated analytical method can be used to:

Monitor the consumption of starting materials.

Track the formation of the desired product over time.

Quantify the presence of impurities and by-products. chemmethod.com

This real-time or at-line analysis allows for precise control over the synthetic process, leading to improved yield, purity, and consistency of the final product.

常见问题

Q. What are the recommended methods for synthesizing 3-Methyl-4-(2-methylphenoxy)aniline, and how can reaction efficiency be optimized?

- Methodological Answer: Synthesis typically involves nucleophilic aromatic substitution or Ullmann coupling to introduce the phenoxy group. For example, reacting 4-amino-3-methylphenol with 2-methylbromobenzene under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (DMF or DMSO) at 80–120°C. Catalytic CuI or Pd-based catalysts enhance coupling efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures purity. Optimization can include varying temperature, solvent, and catalyst loading, monitored by TLC or HPLC .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic techniques?

- Methodological Answer:

- NMR (¹H/¹³C): Confirm substituent positions (e.g., methylphenoxy vs. isomer formation). Aromatic protons appear in δ 6.5–7.5 ppm, with methyl groups at δ 2.1–2.5 ppm.

- HPLC/GC-MS: Use reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>98%). GC-MS with electron ionization identifies fragmentation patterns (e.g., loss of –NH₂ or phenoxy groups).

- Elemental Analysis: Verify C, H, N content within ±0.3% of theoretical values .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.

- Storage: Keep in amber glass containers under inert gas (N₂/Ar) to prevent oxidation.

- Toxicity Assessment: Conduct Ames tests for mutagenicity and skin sensitization assays per OECD guidelines. Aniline derivatives are suspected carcinogens; monitor exposure limits (e.g., OSHA PEL: 5 ppm) .

Advanced Research Questions

Q. How can response surface methodology (RSM) be applied to optimize the photocatalytic degradation of this compound?

- Methodological Answer:

- Box-Behnken Design: Select variables (e.g., catalyst load [MnFe₂O₄/Zn₂SiO₄], pH, UV intensity).

- Response Metrics: Degradation efficiency (%) measured via UV-Vis (λ = 280 nm for aniline derivatives).

- Statistical Analysis: Fit data to a quadratic model (ANOVA, R² > 0.9). Example optimization: pH 7.0, 1.5 g/L catalyst, 30 mW/cm² UV achieves >90% degradation in 120 min .

Q. What challenges arise in determining the crystal structure of this compound using SHELXL, and how can they be addressed?

- Methodological Answer:

- Disorder: Methyl/phenoxy groups may exhibit rotational disorder. Apply PART and ISOR commands to refine anisotropic displacement parameters.

- Twining: Use TWIN/BASF commands in SHELXL for non-merohedral twinning.

- Data Quality: Collect high-resolution (<1.0 Å) data at synchrotron sources. Validate with Rint < 5% and GooF ≈ 1.0 .

Q. What in vitro models are suitable for assessing the metabolic pathways of this compound, and how can metabolite identification be performed?

- Methodological Answer:

- Hepatocyte Incubations: Use primary human hepatocytes or HepG2 cells with NADPH regeneration systems.

- LC-HRMS: Detect metabolites via positive/negative ionization modes. Look for hydroxylation (+16 Da), demethylation (-14 Da), or glucuronidation (+176 Da).

- MS/MS Fragmentation: Compare with synthetic standards (e.g., hydroxylated derivatives) .

Q. How do electron-donating substituents (e.g., methylphenoxy groups) influence the electronic properties and reactivity of aniline derivatives in electrophilic substitution reactions?

- Methodological Answer:

- Hammett Analysis: The methylphenoxy group is ortho/para-directing (σmeta ≈ -0.12).

- DFT Calculations: Optimize geometry at B3LYP/6-31G* level to calculate frontier orbitals (HOMO/LUMO). Methylphenoxy lowers LUMO energy, enhancing electrophilic attack at the para position.

- Experimental Validation: Nitration (HNO₃/H₂SO₄) yields 2-nitro derivatives as major products, confirmed by NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。